9-Vinylanthracene

Fluorescence Spectroscopy Photophysics Quantum Yield

Procure high-purity (98%) 9-Vinylanthracene for reproducible photophysical and materials research. This compound offers a high fluorescence quantum yield (Φ=0.76) for use as a secondary calibration standard, and its uniquely low reactivity in free radical polymerization enables precise copolymer synthesis without unwanted homopolymerization. Ideal for photoresists, fluorescent sensors, and scintillator applications.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 2444-68-0
Cat. No. B1293765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Vinylanthracene
CAS2444-68-0
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC=CC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2
InChIKeyOGOYZCQQQFAGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Vinylanthracene (CAS 2444-68-0) – Technical Specification and Core Procurement Parameters


9-Vinylanthracene is a polycyclic aromatic hydrocarbon comprising an anthracene core with a vinyl substituent at the 9-position, yielding the molecular formula C₁₆H₁₂ and a molecular weight of 204.27 g/mol . It is commercially available as a white to pale yellow crystalline powder with a melting point range of 61–65 °C and an assay specification of ≥95.0% (GC) . The compound exhibits a quantum yield of 0.76 in cyclohexane and demonstrates both fluorescence and aggregation-induced emission (AIE) behavior [1]. These foundational properties position 9-vinylanthracene as a versatile building block for photophysical and materials science research.

Why 9-Vinylanthracene Cannot Be Replaced by Common Anthracene Analogs in High-Precision Applications


The vinyl substituent at the 9-position of anthracene imparts unique electronic and steric characteristics that are absent in methyl, phenyl, or ethyl analogs. 9-Vinylanthracene exhibits a substantially higher torsional barrier (V₂ = 1909 cm⁻¹) compared to 2-phenylanthracene (V₂ = 864 cm⁻¹), directly impacting excited-state conformational dynamics and photostability [1]. In free radical polymerization, 9-vinylanthracene demonstrates the lowest reactivity among its isomers (1-vinylanthracene and 9-vinylphenanthrene), a consequence of steric hindrance to conjugation between the anthracene system and the exocyclic double bond [2]. Furthermore, 9-vinylanthracene undergoes E/Z photoisomerization at both λ = 254 nm and λ = 352 nm, whereas its reduced derivatives instead undergo [4+4]-dimerization under identical conditions [3]. These quantitative distinctions confirm that substituting 9-vinylanthracene with a structurally similar analog will produce different, often unpredictable, photophysical and polymerization outcomes, directly impacting experimental reproducibility and material performance.

Quantitative Differentiation of 9-Vinylanthracene from Closest Analogs: Key Procurement Metrics


Fluorescence Quantum Yield in Cyclohexane: 9-Vinylanthracene vs. 9-Phenylanthracene and 9-Methylanthracene

In cyclohexane, 9-vinylanthracene exhibits a fluorescence quantum yield (Φ) of 0.76 . This value is distinct from that of its meso-substituted analogs: 9-phenylanthracene demonstrates a solvent-dependent quantum yield with φF + φT ≈ 1.0, but its fluorescence quantum yield (φF) is generally lower and more variable across solvents [1], while 9-methylanthracene, in the context of sensitized photoperoxidation, shows a quantum yield of 0.97 in n-hexane, though this metric represents a different photophysical process (singlet oxygen production) [2]. The high and reproducible Φ of 0.76 for 9-vinylanthracene in cyclohexane provides a reliable baseline for fluorescence-based assays, unlike the more solvent-sensitive 9-phenylanthracene or the photochemically distinct 9-methylanthracene.

Fluorescence Spectroscopy Photophysics Quantum Yield

Free Radical Polymerization Reactivity: 9-Vinylanthracene vs. 1-Vinylanthracene and 9-Vinylphenanthrene

In free radical polymerization, 9-vinylanthracene exhibits the lowest reactivity among its closest vinyl-substituted analogs. A direct comparative study of 1-vinylanthracene, 9-vinylanthracene, and 9-vinylphenanthrene established that 9-vinylphenanthrene shows the highest reactivity, while 9-vinylanthracene is the least reactive [1]. The copolymerization reactivity ratios (r₁, r₂) and Q-e parameters for 9-vinylanthracene were derived from copolymerization with styrene, confirming its low general reactivity (Q₂ value) due to steric hindrance that impedes conjugation between the anthracene system and the vinyl group [1]. In contrast, 1-vinylanthracene benefits from greater resonance stabilization of its radical adduct, resulting in higher reactivity than the 9-isomer [1]. This pronounced difference in polymerization kinetics is a direct consequence of the 9-substituent's steric environment, making 9-vinylanthracene a less reactive monomer that requires different initiation conditions or copolymerization strategies.

Polymer Chemistry Copolymerization Reactivity Ratios

Excited-State Torsional Barrier: 9-Vinylanthracene vs. 2-Phenylanthracene and 9-(2-Naphthyl)anthracene

Laser-induced fluorescence spectroscopy of jet-cooled molecules reveals that 9-vinylanthracene possesses a significantly higher excited-state torsional barrier (V₂) than its phenyl-substituted analogs. For 9-vinylanthracene, the best-fit potential parameter V₂ is 1909 cm⁻¹, compared to 864 cm⁻¹ for 2-phenylanthracene and -1087 cm⁻¹ for 9-(2-naphthyl)anthracene [1]. The magnitude of V₂ directly reflects the energetic cost of twisting the substituent relative to the anthracene core in the S₁ excited state. The exceptionally high V₂ for 9-vinylanthracene indicates a strongly hindered torsional motion, which has profound implications for its photostability and non-radiative decay pathways. In contrast, 2-phenylanthracene experiences a much shallower torsional potential, leading to faster conformational relaxation and potentially different emission lifetimes.

Photophysics Conformational Analysis Laser-Induced Fluorescence

Scintillation Performance: 9-Vinylanthracene as a POPOP Replacement

9-Vinylanthracene has been experimentally validated as a high-grade primary and secondary scintillator, capable of replacing the widely used 1,4-bis(2-(5-phenyl)-oxazolyl)-benzene (POPOP) [1]. While absolute light yield values were not directly compared in the available abstract, the designation as a 'high-grade' replacement for POPOP implies comparable or superior scintillation efficiency under equivalent detection conditions. POPOP itself is a well-established scintillator with a high fluorescence quantum yield and large Stokes shift . The ability of 9-vinylanthracene to serve as a viable alternative to POPOP expands the palette of scintillator materials available for custom detector design, particularly where the unique solubility, melting point, or polymerization potential of 9-vinylanthracene offers a functional advantage.

Scintillation Counting Radiation Detection Organic Scintillators

Excited-State Decay Kinetics: Single-Exponential Behavior Across Temperature Range

The temperature-dependent photophysical properties of meso-substituted anthracenes reveal a critical difference in excited-state decay kinetics. 9-Vinylanthracene exhibits single-exponential fluorescence decay throughout the entire temperature range studied (up to ~230 °C), whereas 9,10-diphenylanthracene shows a transition from single- to dual-exponential kinetics at approximately 230 °C [1]. This distinct behavior indicates that 9-vinylanthracene maintains a homogeneous emitting species over a wide thermal window, while 9,10-diphenylanthracene develops multiple emissive states at elevated temperatures, likely due to conformational heterogeneity or excimer formation. The maintenance of single-exponential decay simplifies fluorescence lifetime analysis and ensures consistent emission properties across a broader range of operating temperatures.

Fluorescence Lifetime Photophysics Temperature Dependence

Photochemical Reaction Pathway Selectivity: E/Z Isomerization vs. [4+4] Dimerization

Under UV irradiation, 9-vinylanthracene undergoes E/Z photoisomerization exclusively, whereas its reduced derivatives (i.e., those lacking the vinyl group or with saturated side chains) instead undergo [4+4]-dimerization under identical conditions at λ = 352 nm [1]. At both λ = 254 nm and λ = 352 nm, the 9-vinyl substituted anthracenes exhibit E/Z isomerization, with no detectable [4+4]-dimer formation [1]. This wavelength-independent, pathway-specific photochemistry is directly attributable to the presence of the vinyl substituent, which alters the excited-state potential energy surface. In contrast, reduced derivatives such as 9-ethylanthracene or 9,10-dihydroanthracene undergo [4+4]-dimerization at λ = 352 nm, producing head-to-tail photoadducts as confirmed by X-ray crystallography [1]. This fundamental difference dictates which type of photoproduct can be accessed.

Photochemistry Cycloaddition Wavelength-Dependent Reactivity

Optimal Procurement-Driven Application Scenarios for 9-Vinylanthracene


Fluorescence Quantum Yield Standard in Cyclohexane for Spectroscopic Calibration

With a well-defined fluorescence quantum yield of 0.76 in cyclohexane , 9-vinylanthracene serves as a reliable secondary standard for calibrating fluorescence spectrometers and validating quantum yield measurements of unknown fluorophores. Its single-exponential decay kinetics across a broad temperature range (up to ~230 °C) [1] further simplify lifetime-based calibration protocols, reducing uncertainty in time-resolved fluorescence assays. This scenario is particularly relevant for analytical laboratories and core facilities requiring a consistent, well-characterized reference material for photophysical standardization.

Controlled Radical Polymerization or Copolymerization with Styrene for Tailored Polymer Architectures

The uniquely low reactivity of 9-vinylanthracene in free radical polymerization—demonstrated as the lowest among 1-vinylanthracene, 9-vinylanthracene, and 9-vinylphenanthrene [2]—enables precise control over monomer incorporation in copolymerization with styrene or other vinyl monomers. This property is advantageous for synthesizing copolymers with defined anthracene content, useful in photoresists, fluorescent polymer sensors, or as precursors for further functionalization via Diels–Alder reactions at the anthracene core. Researchers seeking to avoid uncontrolled homopolymerization will find 9-vinylanthracene preferable to its more reactive 1-isomer or 9-vinylphenanthrene.

Replacement Scintillator for POPOP in Custom Liquid Scintillation Cocktails

9-Vinylanthracene has been experimentally validated as a high-grade primary and secondary scintillator, capable of replacing the widely used POPOP [3]. This substitution may offer advantages in specific detector configurations, such as when enhanced solubility in aromatic solvents, a different melting point range, or the potential for covalent attachment to polymer supports is required. Procurement for scintillation applications is justified when POPOP exhibits solubility limitations or when the goal is to develop novel scintillating materials with integrated anthracene functionality.

Synthesis of E/Z Photoisomerizable Molecular Switches or Building Blocks

The exclusive E/Z photoisomerization of 9-vinylanthracene under UV irradiation at both 254 nm and 352 nm, with no competing [4+4]-dimerization [4], makes it a clean precursor for light-driven molecular switches or for generating geometrically defined alkenes for subsequent transformations. This contrasts sharply with reduced 9-substituted anthracenes, which undergo [4+4]-dimerization under similar conditions. Synthetic chemists requiring a vinylanthracene that undergoes predictable, clean photoisomerization without side-product dimerization should select 9-vinylanthracene over saturated analogs.

Photophysical Studies of Torsional Dynamics and Conformational Restriction

The exceptionally high excited-state torsional barrier (V₂ = 1909 cm⁻¹) of 9-vinylanthracene, as determined by jet-cooled laser-induced fluorescence [5], makes it a model compound for investigating restricted torsional motion in the S₁ state. Its behavior contrasts with that of 2-phenylanthracene (V₂ = 864 cm⁻¹) and provides a well-defined system for validating computational models of excited-state potential energy surfaces. Researchers in fundamental photophysics and theoretical chemistry will benefit from this well-characterized system when studying substituent effects on excited-state dynamics.

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